4-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

hGSTP1-1 inhibition cancer chemotherapy glutathione S-transferase

4-Methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS 922626-22-0; molecular formula C₁₆H₁₄N₂OS₂; MW 314.42 g/mol) is a dual-substituted benzothiazole amide derivative bearing a 4-methyl group on the benzamide phenyl ring and a 6-methylthio substituent on the benzothiazole core. Belonging to the broader class of N-(benzo[d]thiazol-2-yl)benzamide derivatives, this compound occupies a distinct chemical space characterized by the simultaneous presence of an electron-donating para-methyl group on the benzamide moiety and a lipophilic methylthio group at the 6-position of the fused heterocycle.

Molecular Formula C16H14N2OS2
Molecular Weight 314.42
CAS No. 922626-22-0
Cat. No. B2693353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
CAS922626-22-0
Molecular FormulaC16H14N2OS2
Molecular Weight314.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC
InChIInChI=1S/C16H14N2OS2/c1-10-3-5-11(6-4-10)15(19)18-16-17-13-8-7-12(20-2)9-14(13)21-16/h3-9H,1-2H3,(H,17,18,19)
InChIKeyZYGVVGKRKBAVAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS 922626-22-0): Chemical Identity and Procurement-Relevant Baseline


4-Methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS 922626-22-0; molecular formula C₁₆H₁₄N₂OS₂; MW 314.42 g/mol) is a dual-substituted benzothiazole amide derivative bearing a 4-methyl group on the benzamide phenyl ring and a 6-methylthio substituent on the benzothiazole core . Belonging to the broader class of N-(benzo[d]thiazol-2-yl)benzamide derivatives, this compound occupies a distinct chemical space characterized by the simultaneous presence of an electron-donating para-methyl group on the benzamide moiety and a lipophilic methylthio group at the 6-position of the fused heterocycle. The benzothiazole amide scaffold has been validated across multiple therapeutic areas including TRPV1 antagonism, hGSTP1-1 inhibition, quorum sensing modulation, and antifungal applications, establishing a broad foundation for structure-activity relationship (SAR)-driven selection of specific substitution patterns [1][2][3].

Why Generic Substitution Fails: Structural Differentiation of 4-Methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS 922626-22-0) from In-Class Analogs


Interchanging benzothiazole amide derivatives without considering specific substitution patterns carries substantial risk of altered target engagement, physicochemical properties, and biological outcomes. Published SAR studies on the hGSTP1-1 target demonstrate that para-substitution on the benzamide phenyl ring is critical for inhibitory potency, with the nature and position of the substituent directly modulating electron density at the H-site binding interaction with residue Tyr108 [1]. Similarly, in the TRPV1 antagonist series, the benzothiazole core substitution pattern governs both aqueous solubility and metabolic stability, with different substituents producing divergent pharmacokinetic profiles that cannot be predicted from the benzamide moiety alone [2]. In antifungal applications, the 6-position substituent on the benzothiazole ring influences succinate dehydrogenase (SDH) binding, with electron-donating groups such as methylthio contributing to differential potency against specific fungal pathogens compared to unsubstituted or halogen-substituted analogs [3]. Consequently, the specific combination of 4-methyl (benzamide) and 6-methylthio (benzothiazole) in CAS 922626-22-0 represents a non-interchangeable pharmacophore architecture that must be evaluated against its closest structural comparators for any application requiring consistent target activity.

4-Methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS 922626-22-0): Quantitative Differential Evidence Against Selected Comparators


Evidence Item 1: Para-Methyl Substitution on Benzamide Ring — Critical for hGSTP1-1 H-Site Binding Affinity

In the hGSTP1-1 enzyme inhibition series, SAR analysis demonstrated that the para position of the benzamide phenyl ring is essential for inhibitory activity through interaction with the H-site residue Tyr108. Para-substitution with a hydrophobic, electron-donating group (such as methyl) that reduces electron density at the phenyl ring enhances binding [1]. Among evaluated benzothiazole amides, the benzamide benzothiazole derivative (compound 43) and benzamide methylbenzothiazole (compound 44, possessing a para-methylbenzamide moiety) showed potent hGSTP1-1 inhibitory activities deemed useful for cancer chemotherapy [1]. In contrast, the unsubstituted benzamide analog N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS 922675-27-2) lacks this para-substitution, which SAR indicates would reduce H-site interaction potential. The 4-methyl group in CAS 922626-22-0 thus provides a structurally rationalized advantage for applications targeting hGSTP1-1 over the unsubstituted analog CAS 922675-27-2.

hGSTP1-1 inhibition cancer chemotherapy glutathione S-transferase

Evidence Item 2: 6-Methylthio Substituent on Benzothiazole Core — Differentiated Physicochemical Profile vs. Unsubstituted Benzothiazole Analog

The 6-methylthio substituent on the benzothiazole core significantly alters the lipophilicity profile compared to the unsubstituted benzothiazole analog N-(1,3-benzothiazol-2-yl)-4-methylbenzamide (CAS 91506-66-0). The unsubstituted analog has a reported LogP of approximately 3.93–4.06 and calculated LogSW of −4.62 (indicating low aqueous solubility) . The introduction of the methylthio group at the 6-position adds both sulfur atom polarizability and additional hydrophobic surface area, which class-level SAR from the benzothiazole amide TRPV1 antagonist series indicates contributes to modulated membrane partitioning and metabolic stability profiles distinct from unsubstituted core analogs [1]. Specifically, 2-(methylthio)benzothiazole substructures exhibit LogP values around 3.15, and the combined benzothiazole-methylthio architecture is associated with moderated solubility and enhanced protein binding compared to unsubstituted benzothiazoles [2]. This differentiated physicochemical signature is meaningful for applications where balanced lipophilicity is required to avoid excessive LogP-driven promiscuity or poor aqueous solubility.

physicochemical properties LogP drug-likeness membrane permeability

Evidence Item 3: Dual Substitution Architecture — Combined 4-Methyl (Benzamide) + 6-Methylthio (Benzothiazole) vs. Mono-Substituted and Positional Isomer Analogs

CAS 922626-22-0 is uniquely defined by the simultaneous presence of a 4-methyl group on the benzamide phenyl ring and a 6-methylthio group on the benzothiazole core. Each commercially available close analog lacks one or both of these features: CAS 922675-27-2 (N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide) lacks the 4-methyl group on benzamide; CAS 91506-66-0 (N-(1,3-benzothiazol-2-yl)-4-methylbenzamide) lacks the 6-methylthio group; the 3-methyl positional isomer 3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide shifts the methyl group from para to meta position on the benzamide ring; and 4-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS 941967-16-4) replaces the 4-methyl with a 4-methoxy group, altering both hydrogen-bonding capacity and electronic character . Published SAR from the hGSTP1-1 inhibitor series establishes that para-substitution with a hydrophobic group is specifically required for H-site binding [1], while TRPV1 antagonist SAR demonstrates that benzothiazole core substitution patterns are non-redundant determinants of potency and pharmacokinetics [2]. The 3-methyl positional isomer is predicted to have reduced hGSTP1-1 binding due to suboptimal geometry for Tyr108 interaction compared to the para-methyl configuration retained in CAS 922626-22-0.

structure-activity relationship pharmacophore design benzothiazole amide SAR

Evidence Item 4: Quorum Sensing Inhibitory Activity — Class-Level Anti-QS Potential Inherited from N-(Benzo[d]thiazol-2-yl)benzamide Scaffold

The N-(benzo[d]thiazol-2-yl)benzamide scaffold has demonstrated validated quorum sensing (QS) inhibitory activity against Pseudomonas aeruginosa. In a 2023 study, N-(benzo[d]thiazol-2-yl)benzamide derivative 3a exhibited anti-QS activity of 4.67 ± 0.45, exceeding the standard QS inhibitor salicylic acid (4.40 ± 0.10) [1]. Molecular docking analyses of this series revealed binding affinity values ranging from −11.2 to −7.6 kcal/mol against QS regulatory proteins, indicating moderate to good target engagement [1]. The presence of the benzothiazole ring system, which is retained in CAS 922626-22-0, is essential for this activity. The additional 6-methylthio and 4-methyl substituents present in CAS 922626-22-0 may further modulate anti-QS potency through altered electronic distribution and hydrophobic contacts with the LuxR-type receptor binding pocket, though direct QS assay data for CAS 922626-22-0 itself have not been reported in the peer-reviewed literature.

quorum sensing inhibition Pseudomonas aeruginosa anti-biofilm anti-virulence

Evidence Item 5: Patent Landscape Positioning — Coverage Within Adenosine A₂A Receptor Ligand and Neurological Disease Patent Families

CAS 922626-22-0 falls within the generic structural scope of at least two major patent families covering substituted benzothiazole amide derivatives. US Patent 6,727,247 (Hoffman-La Roche, 2004) claims compounds of formula I as adenosine receptor ligands for treatment of central nervous system disorders including Alzheimer's disease, Parkinson's disease, depression, anxiety, schizophrenia, and pain [1]. The generic Markush structure encompasses benzothiazole amides with various substituents at positions corresponding to the 4-methylbenzamide and 6-methylthio motifs present in CAS 922626-22-0. Additionally, DE60132777T2 (2001) specifically claims benzothiazole derivatives for the treatment of Alzheimer's and Parkinson's diseases, with exemplified compounds bearing methyl, methoxy, and alkylthio substitution patterns closely related to CAS 922626-22-0 [2]. In contrast, analogs such as N-(1,3-benzothiazol-2-yl)-4-methylbenzamide (CAS 91506-66-0), lacking the 6-thioether substitution, may fall outside the preferred substitution scope of certain patent claims that require heteroatom-containing substituents at the benzothiazole 6-position for optimal adenosine receptor subtype selectivity [3].

adenosine receptor patent landscape CNS disorders intellectual property

Evidence Item 6: TRPV1 Antagonism Class Potential — Benzothiazole Amide Pharmacophore with Demonstrated Nanomolar Activity in Closest Structural Series

The benzothiazole amide chemical class has produced potent TRPV1 antagonists with IC₅₀ values in the low nanomolar range. In the Besidski et al. (2012) optimization series, benzothiazole amides bearing a 4-methyl substituent on the benzothiazole core demonstrated TRPV1 antagonism with IC₅₀ values of 21 and 53 nM for optimized leads [1]. Critically, the SAR established that the benzothiazole core substitution pattern governs both potency and metabolic stability, with lipophilic substituents at the benzothiazole ring influencing TRPV1 receptor binding affinity and aqueous solubility dictating oral bioavailability [1]. CAS 922626-22-0, bearing the benzothiazole amide pharmacophore with a 6-methylthio substituent (analogous in lipophilic character to the active series substituents), is structurally positioned within this validated TRPV1 antagonist space. In contrast, the unsubstituted benzothiazole analog CAS 91506-66-0 lacks the core substitution required for optimized TRPV1 potency, as the Besidski SAR campaign demonstrated that unsubstituted benzothiazole cores required extensive polarity optimization to achieve drug-like properties [1][2].

TRPV1 antagonism pain ion channel analgesic

Best Research and Industrial Application Scenarios for 4-Methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS 922626-22-0)


Scenario 1: hGSTP1-1 Inhibitor Lead Optimization and Chemotherapy Adjuvant Research

CAS 922626-22-0 is structurally aligned with the para-substituted benzamide benzothiazole leads (compounds 43 and 44) identified as potent hGSTP1-1 inhibitors in the Şahin et al. (2017) SAR study [1]. The para-methyl group on the benzamide ring satisfies the established pharmacophoric requirement for hydrophobic substitution at this position to enable H-site interaction with Tyr108. Research groups pursuing hGSTP1-1 as a target for overcoming chemotherapy resistance can employ CAS 922626-22-0 as an SAR probe to evaluate whether the additional 6-methylthio substitution on the benzothiazole core enhances or retains inhibitory potency relative to the reported leads, while also assessing any impact on isoform selectivity within the glutathione S-transferase family. Procurement of this compound enables head-to-head comparison with the unsubstituted benzamide analog CAS 922675-27-2 to experimentally validate the contribution of the para-methyl group to hGSTP1-1 binding affinity.

Scenario 2: TRPV1 Antagonist SAR Expansion and Pain Pharmacology

The benzothiazole amide class has produced orally efficacious TRPV1 antagonists with nanomolar potency (IC₅₀ = 21–53 nM) validated in rat pain models [2]. CAS 922626-22-0, with its 6-methylthio benzothiazole substitution and 4-methyl benzamide moiety, represents a structurally distinct analog within this pharmacophore space that has not been reported in the primary Besidski et al. optimization campaign. Procurement of CAS 922626-22-0 enables investigation of whether the 6-methylthio group confers improved metabolic stability through altered sites of oxidative metabolism—a key optimization challenge identified in the TRPV1 series wherein rat liver S9 showed insufficient bioactivation capacity and glutathione conjugate formation was observed for hydrolyzed metabolites [3]. Comparative metabolic profiling of CAS 922626-22-0 against the published leads (e.g., compound 37) could identify differentiated ADME properties.

Scenario 3: Anti-Virulence Drug Discovery — Quorum Sensing Inhibitor Scaffold Elaboration

The N-(benzo[d]thiazol-2-yl)benzamide scaffold has demonstrated validated anti-quorum sensing activity against Pseudomonas aeruginosa, with derivative 3a exceeding the potency of salicylic acid standard (4.67 ± 0.45 vs. 4.40 ± 0.10) [4]. CAS 922626-22-0 extends this scaffold with lipophilic modifications at both the benzamide para-position (4-methyl) and benzothiazole 6-position (methylthio). These modifications may enhance membrane permeability and target engagement with LuxR-type QS receptors, as suggested by molecular docking studies showing binding affinities of −11.2 to −7.6 kcal/mol for related analogs [4]. Research programs targeting anti-biofilm and anti-virulence therapeutic strategies can employ CAS 922626-22-0 as a substitutionally elaborated probe to determine whether dual lipophilic modification augments QS inhibitory potency, reduces the minimum biofilm inhibitory concentration (MBIC), or broadens the spectrum of activity against additional Gram-negative QS systems.

Scenario 4: Adenosine A₂A Receptor Ligand Tool Compound for CNS Drug Discovery

CAS 922626-22-0 falls within the generic structural claims of US Patent 6,727,247 B2 covering substituted benzothiazole amides as adenosine A₂A receptor ligands for CNS indications including Alzheimer's disease, Parkinson's disease, depression, and schizophrenia [5]. The dual 4-methyl/6-methylthio substitution pattern aligns with the preferred substitution scope described in the patent's exemplified compounds. CNS drug discovery programs exploring adenosine receptor modulation can utilize CAS 922626-22-0 as a commercially accessible tool compound for receptor binding assays (A₁, A₂A, A₂B, A₃ selectivity profiling), functional cAMP assays, and preliminary in vitro ADME characterization. Its differentiated substitution pattern relative to the extensively characterized 4-substituted-7-N-alkyl-N-acetyl 2-aminobenzothiazole amide A₂B antagonist series [6] provides an opportunity to explore the contribution of the 6-methylthio group to adenosine receptor subtype selectivity.

Quote Request

Request a Quote for 4-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.